molecular formula C3H4F5NO2 B1524395 Ammonium pentafluoropropionate CAS No. 2730-58-7

Ammonium pentafluoropropionate

Cat. No. B1524395
CAS RN: 2730-58-7
M. Wt: 181.06 g/mol
InChI Key: NBNLXUGHUHZAPZ-UHFFFAOYSA-N
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Description

Ammonium pentafluoropropionate is a chemical compound with the CAS Number: 2730-58-7 . It is categorized as an intermediate .


Molecular Structure Analysis

While the exact molecular structure of Ammonium pentafluoropropionate is not provided, it is known that the compound is composed of perfluoroalkylene and phenylene groups .

Safety and Hazards

The safety data sheet for a related compound, Ethyl pentafluoropropionate, indicates that it is highly flammable and causes skin and eye irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for Ammonium pentafluoropropionate are not mentioned in the search results, there is ongoing research into the use of ammonia in fuel cells, which could potentially open significant markets and provide a pathway to decarbonize a variety of applications reliant on fossil fuels .

Mechanism of Action

Target of Action

It is known that ammonium compounds often interact with various biological systems, including enzymes and proteins

Mode of Action

For instance, they can act as agonists at certain receptors , or disrupt homeostasis of certain biological systems

Biochemical Pathways

Ammonium Pentafluoropropionate may affect several biochemical pathways. Ammonium compounds are known to trigger changes in cytosolic pH, gene expression, and post-translational modifications of proteins . They can also affect the phenylpropanoid pathway, which is involved in the synthesis of a broad range of secondary metabolites . The downstream effects of these changes are complex and depend on the specific context of the biological system.

Pharmacokinetics

The pharmacokinetics of a drug molecule generally involves various factors such as its physicochemical properties, route of administration, and interaction with biological systems

Result of Action

It is known that high concentrations of ammonium compounds can cause toxicity, leading to inhibition of growth and leaf chlorosis . In some cases, the synergistic effects of ammonium compounds with other substances can disrupt homeostasis and reduce tolerance to ammonium, contributing to cell death .

Action Environment

The action, efficacy, and stability of Ammonium Pentafluoropropionate can be influenced by various environmental factors. For instance, the concentration of ammonium compounds in the environment can affect their toxicity Other factors such as pH, temperature, and the presence of other substances can also influence the action of Ammonium Pentafluoropropionate

properties

IUPAC Name

azanium;2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNLXUGHUHZAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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